molecular formula C8H7BrF2O B1439397 4-Bromo-1-(difluoromethoxy)-2-methylbenzene CAS No. 888327-32-0

4-Bromo-1-(difluoromethoxy)-2-methylbenzene

Cat. No. B1439397
M. Wt: 237.04 g/mol
InChI Key: KOXSTKLIJNSMIO-UHFFFAOYSA-N
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Description

4-Bromo-1-(difluoromethoxy)-2-methylbenzene, also known as 4-Bromo-1-(difluoromethoxy)benzene or 4-Bromo-1-(difluoromethoxy)toluene, is an organic compound belonging to the class of aromatic halogenated hydrocarbons. It is a colourless liquid with a pungent odour, and is a widely-used reagent in organic synthesis. This compound has been studied extensively in the laboratory for its chemical properties and its potential applications in scientific research.

Scientific Research Applications

  • Synthesis and Conversion into Sulfur-functionalized Benzoquinones : A study by Aitken et al. (2016) examined the bromination of dimethoxydimethylbenzene and its conversion into sulfur-containing quinone derivatives, showcasing the synthetic utility of brominated compounds in creating new chemical entities (Aitken, Jethwa, Richardson, & Slawin, 2016).

  • Electrochemical Fluorination Studies : In research by Horio et al. (1996), the electrochemical fluorination of halobenzenes was investigated, demonstrating the mechanistic aspects of bromobenzene derivatives in electrochemical processes (Horio, Momota, Kato, Morita, & Matsuda, 1996).

  • Thermo Physical Properties of Binary Liquid Mixture : Ramesh et al. (2015) explored the viscosities and densities of mixtures involving Bromobenzene at various temperatures, providing insight into the physical interactions and properties of bromobenzene mixtures (Ramesh, Yunus, & Ramesh, 2015).

  • Synthesis Methods and Economic Aspects : He-ping (2005) focused on developing an economical method for synthesizing a related compound, 1-bromo-2,4-difluorobenzene, highlighting the importance of cost-effective synthesis in chemical research (Z. He-ping, 2005).

  • Crystal Structure and Molecular Interactions : A study by Sørensen and Stuhr-Hansen (2009) presented the crystal structure of 1-bromo-4-methylselenobenzene, a compound structurally related to 4-Bromo-1-(difluoromethoxy)-2-methylbenzene, providing insights into molecular interactions and structural characteristics (Sørensen & Stuhr-Hansen, 2009).

  • Thermochemistry of Halogen-Substituted Methylbenzenes : Verevkin et al. (2015) conducted a comprehensive study on the thermochemical properties of various bromo- and iodo-substituted methylbenzenes, contributing to the understanding of their thermodynamic behavior (Verevkin, Sazonova, Emel’yanenko, Zaitsau, Varfolomeev, Solomonov, & Zherikova, 2015).

properties

IUPAC Name

4-bromo-1-(difluoromethoxy)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c1-5-4-6(9)2-3-7(5)12-8(10)11/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOXSTKLIJNSMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70669668
Record name 4-Bromo-1-(difluoromethoxy)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(difluoromethoxy)-2-methylbenzene

CAS RN

888327-32-0
Record name 4-Bromo-1-(difluoromethoxy)-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70669668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of 4-amino-1-difluoromethoxy-2-methyl-benzene (5 g, 28.90 mmol) in HBr (20 mL) and water (20 mL) at 0° C. was added a solution of sodium nitrite (2.07 g, 30.00 mmol) in H2O (10 ml) dropwise over a period of 20 minutes. After the addition was complete, the reaction mixture was stirred for 30 minutes at 0° C. Copper (I) bromide (4 g, 27.87 mmol) was then added and the mixture was heated at 60° C. for 30 minutes. The resulting solution was extracted with EtOAc (3×50 mL) and the combined organic layers washed with H2O (1×20 mL), dried over Na2SO4 and concentrated to provide 2.5 g (37%) of 4-bromo-1-(difluoromethoxy)-2-methylbenzene.
Quantity
5 g
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reactant
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2.07 g
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20 mL
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20 mL
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10 mL
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solvent
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4 g
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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